
Fmoc-H2Py-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-H2Py-OH: , also known as (αS)-α-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxy-2-pyridinebutanoic acid, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a protecting group for amines. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-H2Py-OH typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Oxidation and Reduction: The Fmoc group is stable under acidic conditions but can be removed by hydrogenolysis using palladium on carbon (Pd/C) under mildly acidic conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Oxidation and Reduction: Hydrogenolysis with Pd/C under mildly acidic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-H2Py-OH is widely used in the synthesis of peptides and proteins. Its stability under acidic conditions and ease of removal under basic conditions make it an ideal protecting group for amines in SPPS .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in drug delivery and tissue engineering . These hydrogels are biocompatible and can encapsulate high amounts of water, making them suitable for various biomedical applications .
Industry: In the pharmaceutical industry, this compound is used to develop novel therapeutics. Its ability to form stable peptides makes it valuable in the design of peptide-based drugs .
Mechanism of Action
The mechanism of action of Fmoc-H2Py-OH involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group is then removed under basic conditions, revealing the free amine for further coupling reactions .
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc): Another protecting group used in peptide synthesis.
Benzyloxycarbonyl (Cbz): A protecting group that is removed by hydrogenolysis.
Uniqueness of Fmoc-H2Py-OH: this compound is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for SPPS, where the peptide is assembled step-by-step on a solid support . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for monitoring reactions spectrophotometrically .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPDXWRLJJBHA-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
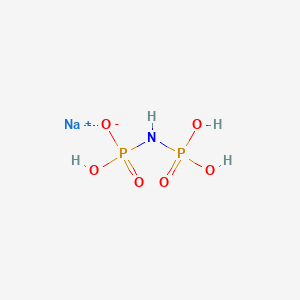
![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
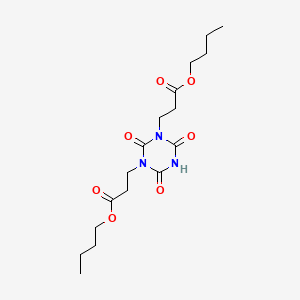
![1-Butanol, 4,4'-[oxybis(4,1-butanediyloxy)]bis-](/img/structure/B8245944.png)
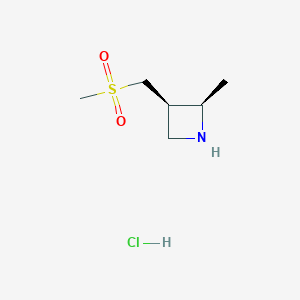

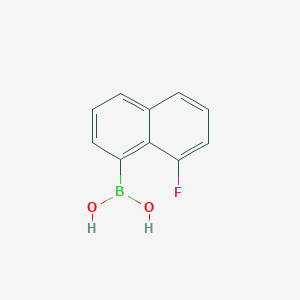

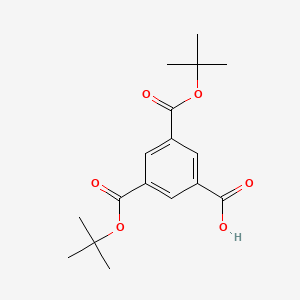

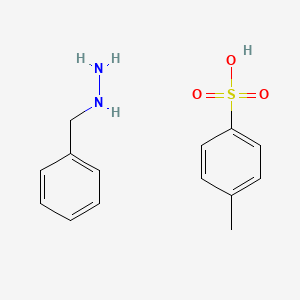
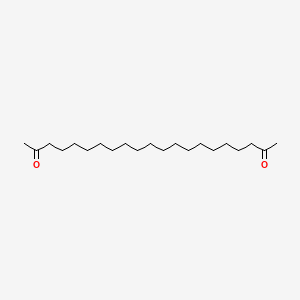
![4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole](/img/structure/B8246003.png)

